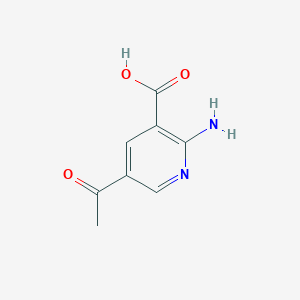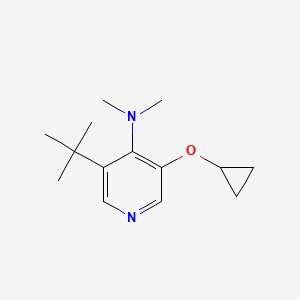![molecular formula C16H19KN2O10S2 B14854651 potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyglucobrassicin is an indolylmethylglucosinolic acid that is a derivative of glucobrassicin, bearing a hydroxy substituent at position 4 on the indole ring . It is a naturally occurring compound found in various cruciferous vegetables, such as broccoli, cabbage, and radishes. This compound plays a significant role in plant defense mechanisms and has been studied for its potential health benefits in humans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxyglucobrassicin involves several steps, starting from the synthesis of key intermediates. One method includes the preparation of 4-benzyloxydesulfoglucobrassicin, which is a crucial intermediate for the synthesis of 4-Hydroxyglucobrassicin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Hydroxyglucobrassicin is often achieved through extraction from plant sources. The extraction process involves the use of solvents such as methanol, followed by purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) . These methods ensure the efficient isolation and quantification of 4-Hydroxyglucobrassicin from plant materials.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyglucobrassicin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products:
Applications De Recherche Scientifique
4-Hydroxyglucobrassicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound plays a role in plant defense mechanisms against pests and diseases.
Industry: It is used in the development of natural pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-Hydroxyglucobrassicin involves its interaction with various molecular targets and pathways. In plants, it acts as a defense compound by deterring herbivores and pathogens . In humans, it has been shown to modulate the activity of enzymes involved in detoxification processes, thereby exerting its potential anti-cancer effects . The compound’s ability to induce oxidative stress in cancer cells leads to apoptosis, making it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
4-Hydroxyglucobrassicin is unique due to its specific hydroxy substituent at position 4 on the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the hydroxy substituent.
4-Methoxyglucobrassicin: A derivative with a methoxy group instead of a hydroxy group.
Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its health benefits.
These compounds share similar biosynthetic pathways and biological roles but differ in their specific chemical structures and resulting properties.
Propriétés
Formule moléculaire |
C16H19KN2O10S2 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O10S2.K/c19-6-11-13(21)14(22)15(23)16(27-11)29-12(18-28-30(24,25)26)5-7-4-8-9(17-7)2-1-3-10(8)20;/h1-4,11,13-17,19-23H,5-6H2,(H,24,25,26);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1 |
Clé InChI |
PSLMDLBADMAZKD-YBOYLLCLSA-M |
SMILES isomérique |
C1=CC2=C(C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C1)O.[K+] |
SMILES canonique |
C1=CC2=C(C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)C(=C1)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)






![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)



